2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring. The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole: A similar compound lacking the acetic acid moiety, which may have different reactivity and biological activity.
2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}propionic acid: A related compound with a propionic acid group instead of an acetic acid group, potentially altering its properties and applications.
Uniqueness
2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the pyrazole ring imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-7-10(5-12(20)21)8(2)19(18-7)11-4-3-9(6-17-11)13(14,15)16/h3-4,6H,5H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQOAFUQAGXDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC=C(C=C2)C(F)(F)F)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.